Phenyl 4-chlorobenzoate
Overview
Description
Phenyl 4-chlorobenzoate is an organic compound with the molecular formula C13H9ClO2. It is an ester formed from phenol and 4-chlorobenzoic acid. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl 4-chlorobenzoate can be synthesized through the esterification reaction between phenol and 4-chlorobenzoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a catalyst like sulfuric acid to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to maintain a steady state, with precise control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base, yielding phenol and 4-chlorobenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Major Products Formed:
Nucleophilic Substitution: Substituted phenyl benzoates.
Hydrolysis: Phenol and 4-chlorobenzoic acid.
Reduction: 4-chlorobenzyl alcohol.
Scientific Research Applications
Phenyl 4-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed ester hydrolysis and as a model substrate in biochemical assays.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of polymers and as a precursor for the synthesis of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of phenyl 4-chlorobenzoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biochemical assays, the compound may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of phenol and 4-chlorobenzoic acid. The pathways involved in these reactions are typically enzyme-mediated and follow well-established kinetic models.
Comparison with Similar Compounds
Phenyl 4-chlorobenzoate can be compared with other similar compounds, such as:
Phenyl benzoate: Lacks the chlorine substituent, resulting in different reactivity and applications.
4-Chlorobenzyl alcohol: Shares the 4-chlorophenyl moiety but differs in functional groups, leading to distinct chemical properties.
4-Chlorobenzoic acid: The parent acid from which this compound is derived, with different solubility and reactivity profiles.
Uniqueness: this compound’s unique combination of the phenyl and 4-chlorobenzoate moieties imparts specific chemical properties that make it valuable in various synthetic and research applications. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of complex molecules highlight its importance in both academic and industrial settings.
Properties
IUPAC Name |
phenyl 4-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXJKBSLNRMHLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293812 | |
Record name | Phenyl 4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1871-38-1 | |
Record name | NSC92446 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92446 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl 4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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